![molecular formula C11H22N2O B3072383 N,N-Diethyl-2-piperidin-4-yl-acetamide CAS No. 1016726-23-0](/img/structure/B3072383.png)
N,N-Diethyl-2-piperidin-4-yl-acetamide
Overview
Description
Scientific Research Applications
Antibacterial Activity
The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including structures similar to N,N-Diethyl-2-piperidin-4-yl-acetamide, has demonstrated antibacterial potentials. These compounds have been evaluated for their effectiveness against different bacterial strains, showing moderate inhibitory activities, particularly against Gram-negative bacteria. For example, one study found a compound to be the most active growth inhibitor of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 10.31 to 11.77 μM (Iqbal et al., 2017).
Antimicrobial and Antifungal Activities
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and screened for their antimicrobial activities against pathogenic bacteria and Candida species. These studies have revealed that the compounds exhibited more effective antifungal than antibacterial activities, with particular efficacy against Candida utilis (Mokhtari & Pourabdollah, 2013).
Enzyme Inhibition for Neurodegenerative Diseases
A series of N-aryl/aralkyl substitued-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their potential in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are significant in the context of neurodegenerative diseases such as Alzheimer's. The synthesized compounds displayed promising activity, offering a path for developing new therapeutic agents (Khalid et al., 2014).
Chemical Synthesis and Optimization
Research has also focused on optimizing the synthesis processes for compounds containing the piperidin-4-yl acetamide moiety. This includes efforts to minimize unwanted side reactions and improve yield and purity for potential pharmaceutical applications. For instance, a practical process was developed for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, highlighting the procedural adjustments necessary to remove by-products and maximize active yield (Guillaume et al., 2003).
properties
IUPAC Name |
N,N-diethyl-2-piperidin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-13(4-2)11(14)9-10-5-7-12-8-6-10/h10,12H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLQFAFZSZIGNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-piperidin-4-yl-acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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